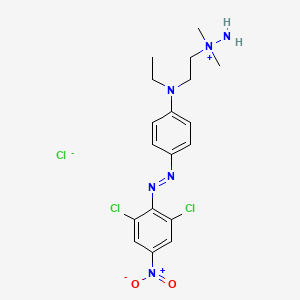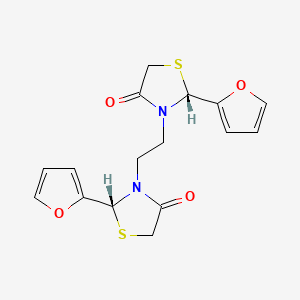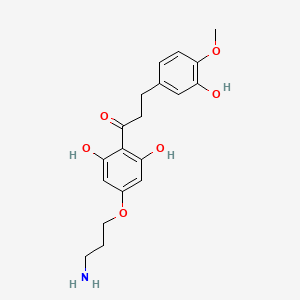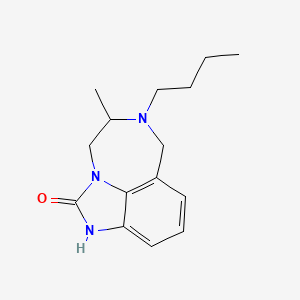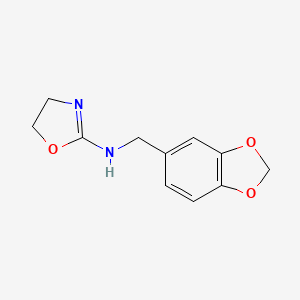
beta-L-fructofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-L-fructofuranose: is a monosaccharide and a form of fructose that exists in a five-membered ring structure known as a furanose. It is an important carbohydrate in biochemistry and is found in various natural sources, including fruits and honey. This compound is a key component in many biological processes and has significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-L-fructofuranose can be synthesized through the enzymatic hydrolysis of sucrose using beta-fructofuranosidase enzymes. This enzyme catalyzes the cleavage of the glycosidic bond in sucrose, resulting in the formation of glucose and fructose. The reaction typically occurs under mild conditions, such as a pH of around 5.0 and a temperature of 50°C .
Industrial Production Methods: Industrial production of this compound often involves the use of microbial fermentation processes. Specific strains of bacteria or yeast are employed to produce the enzyme beta-fructofuranosidase, which then hydrolyzes sucrose to yield this compound. This method is efficient and cost-effective for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-L-fructofuranose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form fructuronic acid.
Reduction: It can be reduced to form sugar alcohols such as sorbitol.
Substitution: It can participate in glycosylation reactions to form glycosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Glycosylation reactions typically involve the use of glycosyl donors and acceptors under acidic or basic conditions.
Major Products:
Oxidation: Fructuronic acid.
Reduction: Sorbitol.
Substitution: Various glycosides depending on the glycosyl donor and acceptor used
Wissenschaftliche Forschungsanwendungen
Beta-L-fructofuranose has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: It serves as a substrate for studying enzyme kinetics and mechanisms, particularly those involving beta-fructofuranosidase.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including prebiotic effects that promote gut health.
Industry: It is used in the production of high-fructose corn syrup and other sweeteners .
Wirkmechanismus
Beta-L-fructofuranose exerts its effects primarily through its interaction with specific enzymes and metabolic pathways. For example, in the gut, it is fermented by beneficial bacteria, leading to the production of short-chain fatty acids that have various health benefits. The molecular targets include enzymes such as beta-fructofuranosidase, which catalyzes its hydrolysis, and transport proteins that facilitate its absorption and utilization .
Vergleich Mit ähnlichen Verbindungen
Beta-D-fructofuranose: An enantiomer of beta-L-fructofuranose with similar chemical properties but different biological activities.
Alpha-L-fructofuranose: Another isomer with a different configuration at the anomeric carbon.
Fructopyranose: A six-membered ring form of fructose.
Uniqueness: this compound is unique due to its specific configuration and the resulting biological activities. Its ability to act as a prebiotic and its role in various metabolic pathways distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
41579-20-8 |
|---|---|
Molekularformel |
C6H12O6 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
(2S,3R,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6-/m0/s1 |
InChI-Schlüssel |
RFSUNEUAIZKAJO-AZGQCCRYSA-N |
Isomerische SMILES |
C([C@H]1[C@@H]([C@H]([C@@](O1)(CO)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate](/img/structure/B12805126.png)
![Dimethyl 1,3,6-trimethyl-8-thia-2-azabicyclo[3.2.1]oct-3-ene-4,7-dicarboxylate](/img/structure/B12805128.png)


